molecular formula C17H21N7O B2608935 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide CAS No. 2034426-96-3

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide

Cat. No. B2608935
M. Wt: 339.403
InChI Key: ALHRSSAJUZUPIN-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide, also known as BIRT-377, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indolizine carboxamides and has been synthesized using various methods.

Scientific Research Applications

Chemical Synthesis and Biological Activities

The compound N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide, due to its complex structure, plays a significant role in chemical synthesis and biological activities. Research has focused on the development and synthesis of related compounds, exploring their potential applications in various fields, including medicinal chemistry and material science.

One study elaborates on the methods for attaching sugar residues to cytotoxic 1,3,5-triazines, highlighting the potential for creating compounds with specific biological activities. This process involves the interaction of chloro- and azido-triazines with amine nucleophiles, producing derivatives that do not afford carbohydrate-linked melamines but can yield other significant products like N-triazinylglucosamine and β-D-glucopyranoside under certain conditions (Simmonds & Stevens, 1982).

Another aspect of research involves the synthesis of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds exhibit potent antibacterial and biofilm inhibition activities, indicating their relevance in addressing bacterial resistance and infection control. The synthesis approach utilizes a key synthon that, through 1,3-dipolar cycloaddition, yields bis(1,3,4-trisubstituted pyrazoles) linked via a piperazine moiety. This method showcases the versatility of triazine derivatives in synthesizing compounds with potential therapeutic applications (Mekky & Sanad, 2020).

Furthermore, the synthesis of bi-functional melamine derivatives and their polycondensates has been explored. This research demonstrates the chemical flexibility of triazine compounds in creating materials with specific structural and functional properties, potentially useful in various industrial applications (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-22(2)16-19-14(20-17(21-16)23(3)4)10-18-15(25)12-9-13-7-5-6-8-24(13)11-12/h5-9,11H,10H2,1-4H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHRSSAJUZUPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CN3C=CC=CC3=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide

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